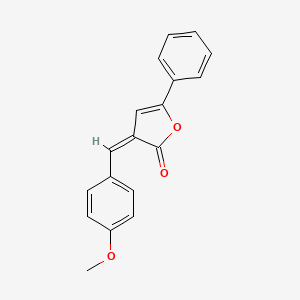

3-(4-Methoxybenzylidene)-5-phenylfuran-2(3h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-[(4-methoxyphenyl)methylidene]-5-phenylfuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-20-16-9-7-13(8-10-16)11-15-12-17(21-18(15)19)14-5-3-2-4-6-14/h2-12H,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLTUKXUNPCMBT-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13294-96-7 | |

| Record name | NSC141312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Contextualization of 3 4 Methoxybenzylidene 5 Phenylfuran 2 3h One Within Furanone Chemistry Research

Historical Trajectories and Evolution of Furanone Research

The journey into the world of furanones is intrinsically linked to the foundational discoveries in heterocyclic chemistry. Early investigations into furan (B31954) itself, first prepared by Heinrich Limpricht in 1870, laid the groundwork for the exploration of its various derivatives. The development of synthetic methodologies in the late 19th and early 20th centuries, such as the Perkin reaction and the Stobbe condensation, proved pivotal for the construction of the furanone ring system. wikipedia.orgwikipedia.orgslideshare.netlongdom.org

Initially, research was largely driven by the desire to understand the fundamental reactivity and properties of these novel structures. However, the discovery of naturally occurring furanones with potent biological activities dramatically shifted the research focus. This led to an evolution from purely synthetic explorations to a more interdisciplinary approach, combining organic synthesis with pharmacology and molecular biology to understand and exploit the therapeutic potential of these compounds.

Academic Significance of 2(3H)-Furanone Scaffolds in Synthetic and Medicinal Chemistry

The 2(3H)-furanone core, also known as a γ-lactone, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and its versatile biological activity. This structural motif is associated with a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, anticancer properties. nih.govnih.govresearchgate.net

The academic significance of 2(3H)-furanones stems from several key aspects:

Synthetic Versatility: The furanone ring can be readily functionalized at various positions, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. The exocyclic double bond, as seen in 3-benzylidene derivatives, offers a site for further chemical modification.

Biological Activity: The α,β-unsaturated lactone moiety is a key pharmacophore, capable of acting as a Michael acceptor and interacting with biological nucleophiles, such as cysteine residues in enzymes and transcription factors. nih.gov This reactivity is believed to be a key mechanism behind the observed biological effects.

Natural Product Mimicry: Many natural products with significant therapeutic potential contain the 2(3H)-furanone core. Synthesizing analogs of these natural products, such as the compound of focus, allows researchers to probe the essential structural requirements for biological activity and to develop novel therapeutic agents with improved properties.

Structural Classification and Nomenclature of Furanone Derivatives

Furanones are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen atom and a ketone group. They are systematically named as derivatives of furan. The position of the carbonyl group and the double bond within the ring determines the specific classification.

The two primary isomers are:

2(3H)-Furanones: The carbonyl group is at position 2, and the double bond is typically between C4 and C5. The "(3H)" indicates that position 3 is saturated.

2(5H)-Furanones: The carbonyl group is at position 2, and the double bond is between C3 and C4. The "(5H)" indicates that position 5 is saturated.

3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one belongs to the 2(3H)-furanone class. Its nomenclature can be broken down as follows:

furan-2(3H)-one: The core furanone ring.

5-phenyl: A phenyl group is attached to the 5th position of the furanone ring.

3-(4-Methoxybenzylidene): A benzylidene group (a phenyl group attached to a methylene (B1212753) group) is attached to the 3rd position of the furanone ring. This benzylidene group is further substituted with a methoxy (B1213986) group at the 4th position of its own phenyl ring.

Below is a table classifying related furanone structures.

| Compound Name | Core Structure | Substituent at C3 | Substituent at C5 |

| This compound | 2(3H)-Furanone | 4-Methoxybenzylidene | Phenyl |

| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | 2(3H)-Furanone | 4-Nitrobenzylidene | Phenyl |

| 5-(Biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one | 2(3H)-Furanone | 3-Methoxybenzylidene | Biphenyl-4-yl |

Overview of Research Paradigms Relevant to this compound

Research involving This compound and its analogs generally follows established paradigms in drug discovery and development. These paradigms encompass a multi-stage process from initial synthesis to biological evaluation.

A primary research paradigm is the synthesis of novel derivatives . This often involves modifying the substitution patterns on the phenyl rings at both the 3 and 5 positions. For instance, the synthesis of a series of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones allows for the investigation of how different substituents on the arylidene ring affect biological activity. researchgate.net The synthesis of these compounds is often achieved through condensation reactions, such as the Perkin or Stobbe reactions, which involve the reaction of an aroylpropionic acid with an aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base. nih.gov

Following synthesis, a crucial paradigm is the biological evaluation of the synthesized compounds. This typically begins with in vitro screening against various cell lines or enzymatic assays. For furanone derivatives, common assays include cytotoxicity screening against cancer cell lines (e.g., human leukemia HL-60, colon cancer HCT-8) and anti-inflammatory assays (e.g., carrageenan-induced rat paw edema). nih.govresearchgate.netnih.gov

The table below presents cytotoxicity data for some 3-benzyl-5-arylidenefuran-2(5H)-ones, which are structurally related to the compound of interest.

| Compound | Cell Line | IC50 (µM) |

| 3-Benzyl-5-(3-hydroxybenzylidene)furan-2(5H)-one | HL-60 | 17.6 |

| HCT-8 | 62.2 | |

| SF295 | 39.8 | |

| MDA-MB-435 | 37.1 | |

| 3-Benzyl-5-(4-hydroxy-3-methoxybenzylidene)furan-2(5H)-one | HL-60 | 8.9 |

Data adapted from a study on the cytotoxic activity of 3-benzyl-5-arylidenefuran-2(5H)-ones. nih.gov

Another important research paradigm is the elucidation of the mechanism of action . For furanones exhibiting anticancer activity, studies may investigate their ability to induce apoptosis (programmed cell death) and their effects on key signaling pathways involved in cancer progression, such as the NF-κB and GSK-3β pathways. nih.gov

Synthetic Methodologies for 3 4 Methoxybenzylidene 5 Phenylfuran 2 3h One and Analogous Structures

Classical Approaches to 2(3H)-Furanone Core Synthesis

Traditional methods for constructing the 2(3H)-furanone core, particularly the 3-benzylidene variants, have historically relied on robust and well-established chemical transformations. These approaches, primarily involving condensation and cyclization reactions, laid the groundwork for the synthesis of a wide array of furanone derivatives.

Condensation reactions are a cornerstone in the synthesis of 3-benzylidene-2(3H)-furanones. These reactions typically involve the formation of a carbon-carbon double bond by reacting a carbonyl compound with an active methylene (B1212753) group. The Claisen-Schmidt and Perkin condensations are prominent examples of such transformations.

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with another carbonyl compound in the presence of a base or acid catalyst. scirp.org In the context of 3-benzylidene-2(3H)-furanone synthesis, this often involves the reaction of a substituted benzaldehyde (B42025), such as 4-methoxybenzaldehyde (B44291), with a furanone precursor or a related active methylene compound. scirp.org The reaction of (E)-5-aryl-3-arylmethylene-2(3H)-furanones with hydrazine (B178648) hydrate (B1144303) is another example of a condensation reaction that leads to various derivatives. africaresearchconnects.com Similarly, 3-benzyl-furan-2(5H)-one can be condensed with aromatic aldehydes to afford 3-benzyl-5-arylidene-furan-2(5H)-one structures. nih.gov

The Perkin condensation can also be employed, which involves the reaction of an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding salt to form an α,β-unsaturated carboxylic acid, a key intermediate that can be cyclized to the furanone ring. researchgate.net For instance, pyrazolyl-2(3H)-furanone derivatives have been obtained in good yields via Perkin condensation of a formyl-pyrazole with a 3-aroylpropionic acid in the presence of sodium acetate (B1210297) and acetic anhydride. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 4-Benzyloxy-3-methoxybenzaldehyde and furanone precursor | Basic conditions | 3-Benzylidene-5-phenylfuran-2(3H)-one derivative | Not specified | |

| 3-Benzyl-furan-2(5H)-one and various aromatic aldehydes | TBDMSOTf, DIPEA | 3-Benzyl-5-arylidene-furan-2(5H)-ones | 31-98% | nih.gov |

| 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole and 3-(4-methylbenzoyl)propionic acid | Sodium acetate, acetic anhydride | Pyrazolyl-2(3H)-furanone derivative | Good | researchgate.net |

| (E)-5-Aryl-3-arylmethylene-2(3H)-furanones and hydrazine hydrate | Not specified | Propionic acid hydrazides, pyridazinones | Not specified | africaresearchconnects.com |

Acid anhydrides, particularly acetic anhydride, are frequently used as cyclodehydrating agents to facilitate the formation of the 2(3H)-furanone ring from suitable acyclic precursors. researchgate.net This strategy is often coupled with condensation reactions. For example, 3-phenylthio-5-aryl-2(3H)-furanones can be prepared from 2-phenylthio-3-aroylpropionic acids through a ring closure reaction using acetic anhydride. researchgate.net

A more advanced approach involves an intramolecular Wittig reaction of an acid anhydride. In this method, a 2-(triphenylphosphoranylidene)-succinic acid 1-ester reacts with an acid chloride in the presence of a base like 4-(dimethylamino)pyridine (DMAP). This sequence involves an initial O-acylation followed by an intramolecular Wittig reaction of the resulting acid anhydride intermediate to produce furan-2(3H)-ones in good yields. researchgate.net This metal-free and efficient method highlights the versatility of anhydride intermediates in heterocyclic synthesis. researchgate.net

| Precursor | Reagent | Method | Product | Yield (%) | Reference |

| 2-Phenylthio-3-aroylpropionic acids | Acetic anhydride | Ring closure | 3-Phenylthio-5-aryl-2(3H)-furanones | Not specified | researchgate.net |

| 2-(Triphenylphosphoranylidene)-succinic acid 1-ester | Acid chloride, DMAP | O-acylation / Intramolecular Wittig | Furan-2(3H)-ones | Good | researchgate.net |

Modern Synthetic Innovations for Substituted 2(3H)-Furanones

Recent advancements in synthetic organic chemistry have introduced more efficient, selective, and environmentally benign methods for the synthesis of substituted 2(3H)-furanones. These modern innovations include palladium-catalyzed cross-coupling reactions, stereoselective organocatalytic and biocatalytic methods, and protocols utilizing microwave irradiation or solvent-free conditions.

Palladium catalysis has become a powerful tool for constructing complex molecular architectures, including the furanone scaffold. Multicomponent reactions catalyzed by palladium offer an efficient pathway to fully substituted alkylidene furanones. For example, a three-component reaction of ynones, imines, and aryl iodides in the presence of a palladium acetate (Pd(OAc)₂) and XantPhos catalyst system yields fully substituted alkylidene-furan-3(2H)-ones. epfl.chfigshare.comnih.gov This process involves a sequence of a Mannich reaction, followed by a chemo- and regioselective oxypalladation and reductive elimination, forming one C-O and two C-C bonds in a single operation. epfl.chfigshare.comnih.gov

Another strategy involves the Suzuki cross-coupling reaction. 4-Tosyl-2(5H)-furanone, which is stable and easily prepared, can be coupled with various boronic acids using a palladium catalyst like PdCl₂(PPh₃)₂ to generate 4-substituted 2(5H)-furanones in moderate to high yields. organic-chemistry.org This method provides a facile route to derivatives that are otherwise challenging to synthesize. organic-chemistry.org Similarly, palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization, is a versatile method for preparing substituted benzo[b]furans, which are structurally related to the furanone core. nih.gov

| Reaction Type | Reactants | Catalyst System | Product | Yield (%) | Reference |

| Multicomponent Reaction | Ynones, imines, aryl iodides | Pd(OAc)₂, XantPhos | Fully substituted alkylidene-furan-3(2H)-ones | Good to excellent | epfl.chfigshare.com |

| Suzuki Coupling | 4-Tosyl-2(5H)-furanone, boronic acids | PdCl₂(PPh₃)₂, KF | 4-Substituted 2(5H)-furanones | Moderate to high | organic-chemistry.org |

| Sonogashira Coupling / Cyclization | o-Iodoanisoles, terminal alkynes | PdCl₂(PPh₃)₂, CuI, then I₂ | 2,3-Disubstituted benzo[b]furans | Excellent | nih.gov |

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the enantioselective synthesis of chiral furanone derivatives. rsc.orgresearchgate.netnih.govdntb.gov.ua For instance, asymmetric organocatalytic cascade processes can yield tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives with excellent stereoselectivity. rsc.org Chiral amines can catalyze the reaction between aldehydes and alkynyl-substituted enones to form chiral allenes, which can then be converted into chiral furan (B31954) derivatives in high yields and stereoselectivities. nih.govdntb.gov.ua These methods allow for the construction of multiple stereogenic centers in a single operation. rsc.org

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. nih.gov The use of enzymes or whole microorganisms allows for reactions to be performed under mild conditions with high enantioselectivity and regioselectivity. nih.gov While specific biocatalytic routes to 3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one are not extensively detailed, the principles of biocatalysis are widely applied to produce chiral alcohols and amino acids, which can serve as precursors for complex chiral molecules like furanone derivatives. nih.gov For example, the bioreduction of ketones to chiral alcohols is a well-established process that can achieve high yields and enantiomeric excess. nih.gov

| Method | Catalyst/Biocatalyst | Reaction | Product Feature | Stereoselectivity | Reference |

| Organocatalysis | Chiral amine | Aldehyde + Alkynyl enone | Chiral furan derivatives | Excellent | nih.govdntb.gov.ua |

| Organocatalysis | Not specified | Asymmetric cascade process | Tetrahydrofuro[2,3-b]furan-2(3H)-ones | Excellent | rsc.org |

| Biocatalysis | Hansenula polymorpha | Ketone reduction | Chiral alcohol intermediate | >94% e.e. | nih.gov |

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool that can significantly reduce reaction times, increase product yields, and enhance reaction efficiency. nih.govmdpi.com The synthesis of precursors for furanones, such as chalcones, can be achieved through microwave-assisted aldol (B89426) condensations. nih.gov The final cyclization step to form the furanone or related heterocyclic rings can also be accelerated under microwave irradiation. nih.govresearchgate.netresearchgate.net For example, a new method for the synthesis of benzofuran-3(2H)-ones under microwave conditions has been developed, providing a short and facile route to these compounds in moderate to good yields. researchgate.net

Solvent-free, or solid-state, reactions represent another green approach that minimizes the use of hazardous organic solvents. The Claisen-Schmidt condensation to produce α,α'-bis(substituted-benzylidene)cycloalkanones, which are structurally analogous to the benzylidene portion of the target molecule, can be performed efficiently under solvent-free conditions, often with catalyst support like KF/Al₂O₃. scirp.org These methodologies align with the principles of sustainable chemistry by reducing waste and energy consumption.

| Method | Reaction | Conditions | Time | Yield (%) | Reference |

| Microwave-Assisted | Aldol condensation to form chalcones | Acid-catalyzed, microwave | Rapid | Not specified | nih.gov |

| Microwave-Assisted | Dieckmann condensation for benzofuran-3(2H)-ones | K₂CO₃, CH₃OH/DMF, 100-160 °C | 20-30 min | 43-58% | researchgate.net |

| Solvent-Free | Claisen-Schmidt condensation | KF/Al₂O₃, ultrasound | Not specified | Not specified | scirp.org |

Precursor Derivatization and Functionalization Strategies

The assembly of the target molecule relies on the careful synthesis and modification of key precursor molecules. These strategies are designed to build the necessary chemical framework before the final cyclization and condensation steps.

The production of this compound necessitates the availability of two primary intermediates: a precursor to the 5-phenylfuran-2(3H)-one core and 4-methoxybenzaldehyde.

One common precursor for the furanone ring is 3-Benzoylpropionic acid . This intermediate can be synthesized via a Friedel-Crafts acylation reaction between benzene (B151609) and succinic anhydride, typically using a Lewis acid catalyst like anhydrous aluminum chloride. The reaction involves the electrophilic substitution of the benzene ring by the acylium ion generated from succinic anhydride. Subsequent workup and purification yield the desired keto-acid.

Another key intermediate is 4-Methoxybenzaldehyde . This aromatic aldehyde provides the methoxybenzylidene moiety. Various methods exist for its synthesis, including the oxidation of 4-methoxybenzyl alcohol or the ozonolysis of anethole, a naturally occurring compound.

A more direct precursor is 5-Phenyl-γ-butyrolactone (also known as 5-phenylfuran-2(3H)-one). This compound can be synthesized through the cyclization of γ-aryl substituted butyric acids. For instance, 4-phenyl-4-oxobutanoic acid can be reduced and then cyclized to form the lactone ring. tandfonline.com The direct oxidation of γ-aryl acids using systems like peroxydisulfate-copper(II) chloride in an aqueous medium also provides a regioselective route to these γ-butyrolactones. tandfonline.com

| Intermediate | Common Synthetic Method | Key Reagents | Typical Reaction Conditions |

|---|---|---|---|

| 3-Benzoylpropionic acid | Friedel-Crafts Acylation | Benzene, Succinic anhydride, Anhydrous aluminum chloride | Heating and refluxing in a suitable solvent like benzene |

| 4-Methoxybenzaldehyde | Oxidation of 4-methoxybenzyl alcohol | 4-methoxybenzyl alcohol, Oxidizing agent (e.g., NaClO) | Two-phase oxidation reaction |

| 5-Phenyl-γ-butyrolactone | Oxidative Cyclization | γ-aryl substituted butyric acid, Peroxydisulfate-copper(II) chloride | Reflux in an aqueous solution |

The precise placement of the phenyl and 4-methoxybenzylidene groups is critical to the structure of the final compound.

The phenyl moiety is typically introduced at the 5-position of the furanone ring by starting with a precursor that already contains this group. For example, when 3-benzoylpropionic acid is used, the subsequent cyclization to form the lactone ring inherently and regioselectively places the phenyl group at the γ-position of the butyric acid chain, which becomes the 5-position of the furanone.

The 4-methoxybenzylidene moiety is introduced at the 3-position through a condensation reaction. This is often achieved via a Claisen-Schmidt condensation (a type of crossed-aldol condensation) between the pre-formed 5-phenylfuran-2(3H)-one and 4-methoxybenzaldehyde. wikipedia.orgnih.gov The reaction is typically catalyzed by a base (like sodium hydroxide (B78521) or sodium acetate) or an acid. The base deprotonates the α-carbon (the 3-position) of the furanone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration of the aldol adduct yields the target α,β-unsaturated compound, this compound. nih.govbyjus.com The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride, provides a related strategy for generating α,β-unsaturated systems. byjus.comlongdom.orglongdom.orgwikipedia.org

| Moiety | Position | Synthetic Strategy | Key Reaction Type | Example Reactants |

|---|---|---|---|---|

| Phenyl | 5 | Incorporation via precursor | Friedel-Crafts Acylation / Cyclization | Benzene + Succinic Anhydride |

| 4-Methoxybenzylidene | 3 | Condensation onto furanone core | Claisen-Schmidt Condensation | 5-Phenylfuran-2(3H)-one + 4-Methoxybenzaldehyde |

Purification and Isolation Techniques for Research Scale Synthesis

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For research-scale synthesis, several standard laboratory techniques are employed.

Column Chromatography is a highly effective method for separating the target compound from impurities. nih.gov The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Recrystallization is another common and powerful purification technique for crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Aqueous Washing can be used as an initial purification step, especially if the reaction involves water-soluble reagents or byproducts. nih.gov The reaction mixture is dissolved in an organic solvent that is immiscible with water. This organic layer is then washed with water or an aqueous solution (e.g., a brine or a dilute acid/base solution) to extract water-soluble impurities. The purified organic layer is then dried and the solvent is evaporated.

The final isolated product is typically characterized by various analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity. Melting point analysis is also a key indicator of purity for solid compounds.

Theoretical and Computational Chemistry Approaches in the Study of 3 4 Methoxybenzylidene 5 Phenylfuran 2 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the molecular conformation. For 3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one, DFT calculations are crucial for understanding the energetics of different geometric isomers and rotamers.

The primary conformational questions for this molecule involve the geometry of the exocyclic double bond (E/Z isomerism) and the rotational barriers of the phenyl and methoxybenzylidene groups. DFT calculations can predict the relative energies of these conformers. For analogous 3-benzylidene-5-arylidene-furan-2(5H)-ones, studies have shown that the E configuration of the exocyclic double bond is often more stable than the Z configuration, primarily to minimize steric hindrance between the furanone ring's carbonyl oxygen and the substituents on the benzylidene ring. The planarity of the core furanone ring and the dihedral angles between this ring and the aromatic substituents are key parameters determined through geometry optimization.

DFT calculations provide the heat of formation (ΔHfº), a measure of a molecule's stability. By comparing the ΔHfº of different isomers, the most thermodynamically favorable structure can be identified.

Table 1: Representative DFT-Calculated Energy Parameters for Furanone Derivatives Note: This table presents typical data for illustrative purposes based on studies of related furanone compounds.

| Parameter | Value (illustrative) | Significance |

| ΔHfº (E-isomer) | -150.5 kcal/mol | Heat of formation for the E-isomer, indicating its thermodynamic stability. |

| ΔHfº (Z-isomer) | -147.2 kcal/mol | Heat of formation for the Z-isomer; a higher value suggests lower stability compared to the E-isomer. |

| Energy Difference (ΔE) | 3.3 kcal/mol | The energy gap between the E and Z isomers, confirming the greater stability of the E form. |

| Dihedral Angle (Ring-Phenyl) | 25.8° | The twist angle between the furanone ring and the C5-phenyl group, indicating a non-planar arrangement to relieve steric strain. |

| Dihedral Angle (Ring-Benzylidene) | 15.2° | The twist angle between the furanone ring and the methoxybenzylidene group. |

Frontier Molecular Orbital (FMO) Analysis of Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are critical for understanding reaction mechanisms. wikipedia.org

For this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the methoxybenzylidene ring and the conjugated π-system, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally located over the electron-deficient regions, like the α,β-unsaturated carbonyl system of the furanone ring, which is a prime target for nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu FMO analysis is particularly useful for predicting the feasibility and regioselectivity of pericyclic reactions, such as Diels-Alder cycloadditions, where the furanone could act as either a diene or a dienophile.

Table 2: Illustrative Frontier Molecular Orbital Parameters for a Furanone Derivative Note: These values are representative and used to illustrate the application of FMO theory.

| Orbital | Energy (eV) | Description and Implication for Reactivity |

| HOMO | -6.15 eV | Highest Occupied Molecular Orbital. Its energy relates to the ionization potential and electron-donating ability. The molecule will react as a nucleophile through regions where the HOMO is localized. |

| LUMO | -2.20 eV | Lowest Unoccupied Molecular Orbital. Its energy relates to the electron affinity and electron-accepting ability. The molecule will react as an electrophile at sites where the LUMO is localized. |

| HOMO-LUMO Gap (ΔE) | 3.95 eV | A larger energy gap implies higher kinetic stability and lower chemical reactivity. acadpubl.eu |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for finding energy minima (stable conformations), they provide a static picture. Molecular Dynamics (MD) simulations, however, offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in response to thermal energy. nih.govyoutube.com

For this compound, an MD simulation would typically be run in a solvent box (e.g., water or DMSO) to mimic experimental conditions. The simulation would reveal the accessible rotational states of the phenyl and methoxybenzylidene rings and the flexibility of the furanone core. Although the furanone ring is part of a conjugated system and thus relatively rigid, some puckering can occur. MD simulations can map the free energy landscape of the molecule, identifying the most populated conformational states and the energy barriers between them. nih.gov This information is vital for understanding how the molecule's shape influences its interaction with biological targets or other reactants. nih.gov Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, ECD Spectra)

Computational methods are invaluable for predicting spectroscopic properties, which can be used to confirm or assign the structure of a synthesized compound.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov By calculating the theoretical shifts for a proposed structure and comparing them to experimental data, one can confirm its constitution and stereochemistry. The accuracy of the prediction is often assessed using statistical metrics like the Mean Absolute Error (MAE) between the calculated and experimental values. nih.gov This is a powerful tool for distinguishing between isomers where experimental data alone may be ambiguous. nih.gov

Electronic Circular Dichroism (ECD) is a spectroscopic technique used to determine the absolute configuration of chiral molecules. nih.gov Although this compound itself is achiral, many of its reactions can produce chiral derivatives. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum for each possible enantiomer of a chiral derivative. acs.org By comparing the predicted spectrum (with its characteristic positive and negative Cotton effects) to the experimental spectrum, the absolute configuration of the product can be unambiguously assigned. nih.govresearchgate.net

Table 3: Representative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Substituted Furanone Note: This table is illustrative, showing how computational data is compared with experimental results.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| C2 (Carbonyl) | 169.1 | 170.5 | 1.4 |

| C3 | 125.4 | 126.2 | 0.8 |

| C4 | 145.8 | 146.3 | 0.5 |

| C5 | 150.2 | 151.0 | 0.8 |

| C-para (Methoxy) | 160.5 | 161.1 | 0.6 |

In Silico Mechanistic Elucidation of Furanone-Based Reactions

Computational chemistry allows for the detailed exploration of reaction mechanisms at a level of detail that is often inaccessible through experiments alone. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products.

For reactions involving this compound, such as Michael additions, cycloadditions, or Knoevenagel condensations, DFT calculations can be used to locate and characterize the structures and energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. nih.gov

The activation energy (Ea) for each step can be calculated from the energy difference between the reactant and the transition state. The step with the highest activation energy is the rate-determining step of the reaction. This in silico approach can be used to test proposed mechanisms, predict the stereochemical outcome of a reaction, and understand the role of catalysts. pku.edu.cn For example, a study on the cyclization of chalcones to flavanones using a Brønsted acid catalyst employed DFT to show the reaction proceeds via three steps—protonation, cyclization, and tautomerization—and identified the final tautomerization as the rate-determining step. bcrec.id A similar approach could elucidate the mechanisms of various reactions involving the furanone core.

In Vitro Biological Activity and Mechanistic Investigations of 3 4 Methoxybenzylidene 5 Phenylfuran 2 3h One and Analogues

Anti-Cancer and Cytotoxic Activity Profiles

Derivatives of the furanone core have demonstrated notable anti-proliferative effects across a variety of cancer cell lines. The introduction of different substituents on the benzylidene and phenyl rings allows for the modulation of cytotoxic potency and selectivity.

Evaluation Against Diverse Cancer Cell Lines (e.g., NCI-60 panel, A549, HeLa)

The National Cancer Institute's 60-cell line panel (NCI-60) is a primary tool for screening potential anti-cancer compounds against a broad range of human tumors. nih.govnih.gov While specific NCI-60 data for 3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one is not extensively detailed in the provided sources, studies on analogous structures, such as 5-benzylidene-3,4-dihalo-furan-2-one derivatives and other furanone analogues, have been conducted. nih.govcbijournal.com

Analogues of the title compound have been evaluated against various cancer cell lines, including lung carcinoma (A549), cervical cancer (HeLa), and breast cancer (MCF-7). For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, which share structural similarities, were tested against A549 cells, with some compounds showing significant growth suppression. nih.gov Specifically, the compound bearing a 4-methyl substituent on the C-5 phenyl ring exhibited an IC50 value of 9.40 µg/ml against A549 cells. nih.gov Other research on different heterocyclic scaffolds has also highlighted potent cytotoxicity against A549 and HeLa cells. researchgate.netrsc.orgnih.gov For example, a novel benzimidazole (B57391) derivative showed excellent cytotoxicity against A549 cells with an IC50 value of 0.15 ± 0.01 μM, which was significantly more potent than cisplatin, etoposide, and doxorubicin. rsc.org

The cytotoxic effects of various furanone and oxazolone (B7731731) analogues against selected human cancer cell lines are summarized below.

| Compound/Analogue Class | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone (Compound 3e) | HepG2 (Hepatocellular Carcinoma) | 8.9 ± 0.30 µg/mL | biointerfaceresearch.com |

| 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone (Compound 3e) | HTC-116 (Colorectal Carcinoma) | 9.2 ± 0.63 µg/mL | biointerfaceresearch.com |

| 3-Benzyl-5-arylidene-furan-2(5H)-one (Compound 14) | HL-60 (Leukemia) | 8.9 μM | nih.gov |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole analogue (2b, 4-methyl) | A549 (Lung Cancer) | 9.40 µg/ml | nih.gov |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole analogue (2h, 4-hydroxy) | SK-MEL-2 (Skin Cancer) | 4.27 µg/ml | nih.gov |

| N-benzimidazole-6-carboxamide (Compound 5o) | A549 (Lung Cancer) | 0.15 ± 0.01 µM | rsc.org |

Mechanistic Studies on Cellular Targets (e.g., MAPK14, VEGFR2 Inhibition)

The anti-cancer activity of furanone analogues is often linked to their ability to interact with key cellular signaling pathways that regulate cell proliferation and survival. Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial in tumor-induced angiogenesis, making them a significant target for cancer therapy. nih.gov Some kinase inhibitors have been shown to target both VEGFR2 and the Mitogen-Activated Protein Kinase (MAPK) pathway to control endothelial integrity. nih.gov While direct inhibition of MAPK14 by this compound is not specified, the broader class of furanone derivatives has been associated with modulation of pathways like NF-κB and MAPK, which are critical in cancer progression. nih.govresearchgate.net The synergistic inhibition of pathways such as VEGFR and MAPK represents a promising strategy in the development of anti-cancer agents. nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Cancer Models

A key mechanism through which many anti-cancer agents exert their effect is the induction of programmed cell death, or apoptosis. Studies on furanone and pyrrolidone analogues have demonstrated their ability to trigger apoptosis in cancer cells. For instance, (Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one, an analogue, was found to induce significant apoptosis in the leukemia cell line U937. nih.gov This was accompanied by the up-regulation of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, and the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, other related compounds have been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, in various cancer cell lines, including colon and non-small cell lung cancer cells. nih.govresearchgate.net Further investigations into novel benzimidazole derivatives revealed an ability to induce apoptosis and arrest the cell cycle at the S phase in A549 cells. rsc.org

Selectivity Assessment Against Normal Cell Lines

An ideal anti-cancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Research into analogues of this compound has included assessments of their selectivity. For example, certain thiazolyl chalcone (B49325) derivatives were found to be less toxic to normal lung cells (WI-38) and demonstrated a high selectivity index. researchgate.net In another study, a novel benzimidazole derivative exhibited high selectivity towards A549 cancer cells compared to normal human MRC-5 cells, with a selectivity index of 794.6. rsc.org Similarly, the cytotoxicity of N-alkyl-2-halophenazin-1-ones was evaluated against both cancer (A549, HL-60) and normal (MRC-5) cells, with some compounds showing significant selective cytotoxicity against the cancer lines. nih.gov

Anti-inflammatory and Analgesic Research

Beyond their anti-cancer properties, furanone derivatives and related heterocyclic compounds have been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and enzymes like cyclooxygenases are key mediators of this process.

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. discoveryjournals.org There are two main isoforms, COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. discoveryjournals.orgyoutube.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research on various heterocyclic compounds has shown significant COX inhibitory activity. For example, a study on thiophene (B33073) derivatives identified a compound with high selectivity toward COX-2 (IC50 = 5.45 μM) and a selectivity index of 8.37, compared to celecoxib's index of 15.44. nih.gov Derivatives of known NSAIDs, when conjugated with other molecules, have also shown enhanced inhibition of COX-2. nih.gov The ability of compounds to bind to the active sites of COX enzymes is a key determinant of their anti-inflammatory potential. mdpi.com

| Compound Class | Enzyme | Inhibitory Activity (IC50) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Thiophene Derivative (5b) | COX-2 | 5.45 µM | 8.37 | nih.gov |

| Celecoxib (Reference) | COX-2 | - | 15.44 | nih.gov |

| Ibuprofen Derivative (21) | COX-2 | 67% Inhibition | - | nih.gov |

| Ketoprofen Derivative (19) | COX-2 | 94% Inhibition | - | nih.gov |

Modulation of Inflammatory Mediators and Pathways

Derivatives of the furan-2(3H)-one scaffold have demonstrated significant potential in modulating key inflammatory pathways. Research into analogues of this compound indicates that these compounds can interfere with the production of pro-inflammatory mediators and the signaling cascades that drive inflammatory responses.

One of the primary mechanisms identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. elsevierpure.comresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules. ulster.ac.uk Certain 5-benzylidene-3,4-dihalo-furan-2-one derivatives have been shown to suppress the NF-κB pathway, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). elsevierpure.comnih.gov This inhibition helps to restore normal levels of reactive oxygen species (ROS) and NO following inflammatory stimuli. researchgate.net

Furthermore, furanone analogues have been investigated for their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by blocking prostaglandin (B15479496) biosynthesis through the inhibition of COX isoforms, COX-1 and COX-2. While COX-1 is a constitutive enzyme involved in homeostatic functions, COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov Studies on various heterocyclic compounds analogous to the furanone structure have shown potent and selective COX-2 inhibitory activity. nih.govasianpubs.org

In addition to COX inhibition, the 5-lipoxygenase (5-LOX) pathway is another critical target for anti-inflammatory drugs. 5-LOX is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation. Several classes of compounds with structural similarities to this compound, such as substituted thiazolinones and benzofuran (B130515) hydroxamic acids, have been identified as potent 5-LOX inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.govoup.com

Antimicrobial Efficacy

The furanone core structure is a recognized pharmacophore in the development of new antimicrobial agents. Analogues of this compound have been evaluated for their efficacy against a range of bacterial and fungal pathogens, demonstrating a broad spectrum of activity.

Furanone derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. oup.com Studies on various substituted furanones and benzylidene compounds have reported activity against pathogenic species such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. asianpubs.orgnih.govkpfu.runih.gov For instance, a series of 2-benzylidene-3-oxobutanamide derivatives exhibited significant antibacterial activity against MRSA and multidrug-resistant Acinetobacter baumannii. nih.gov Similarly, another study highlighted that a 4-benzylidene-2-methyl-oxazoline-5-one compound was highly effective against S. aureus and even showed activity against resistant strains of P. aeruginosa. researchgate.net

The mechanisms underlying the antibacterial action of these compounds are multifaceted. Some furanone derivatives are reported to exert bactericidal effects and can increase the efficacy of conventional antibiotics like aminoglycosides. nih.gov A key aspect of their activity is the ability to penetrate and disrupt bacterial biofilms, which are structured communities of bacteria that exhibit increased tolerance to antimicrobial agents. nih.govoup.com By interfering with biofilm formation and integrity, these compounds can render the embedded bacteria more susceptible to treatment. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for selected furanone analogues against various bacterial strains, as reported in the literature.

Table 1: Antibacterial Activity of Selected Furanone Analogues| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus | 10 | nih.gov |

| Asperpyranone A | Pseudomonas aeruginosa | 32 | |

| 3-Benzylideneindolin-2-one derivative | Staphylococcus aureus | 0.5 - 16 | researchgate.net |

| 2-Benzylidene-3-oxobutanamide derivative | Staphylococcus aureus (MRSA) | Moderate to good inhibition | nih.gov |

In addition to their antibacterial properties, furanone derivatives have been assessed for their antifungal activity against various human pathogens. elsevierpure.comresearchgate.net The benzyl (B1604629) furanone, (+)-asperfuranone, isolated from the fungus Aspergillus terreus, displayed antifungal activity against Candida albicans with a MIC value of 16 μg/mL. Other studies have confirmed the efficacy of furanone-based structures against C. albicans. elsevierpure.comasianpubs.orgresearchgate.net

Research on 3,5-disubstituted furanones has revealed that the nature of the substituent at the C5 position is critical for antifungal effect. researchgate.net For example, 5-methylene derivatives have been identified as the active species responsible for the antifungal action. researchgate.net Furthermore, investigations into 3-benzylideneindolin-2-one, a structurally related compound, demonstrated consistent fungicidal activity against a panel of clinically relevant dermatophyte species, including Trichophyton and Microsporum species, with MICs ranging from 0.25 to 8 mg/L. nih.gov Certain (E)-4-arylidene-5-oxotetrahydrofuran derivatives have also shown significant growth inhibition activity against the plant pathogen Gibberella zeae. frontiersin.org

The following table presents the minimum inhibitory concentration (MIC) values for selected furanone analogues against various fungal strains.

Table 2: Antifungal Activity of Selected Furanone Analogues| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (+)-Asperfuranone | Candida albicans | 16 | |

| (±)-Asperfuranone | Candida albicans | 32 | |

| Asperpyranone A | Candida albicans | 64 | |

| 3-Benzylideneindolin-2-one | Dermatophyte species | 0.25 - 8 | nih.gov |

A significant aspect of the antimicrobial strategy of furanone derivatives is their ability to interfere with bacterial quorum sensing (QS). nih.govoup.com QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factors and biofilm formation. nih.govoup.comnih.gov Halogenated furanones isolated from the marine alga Delisea pulchra were among the first natural compounds identified as potent QS inhibitors. nih.govoup.com

Synthetic furanone analogues have been designed to act as antagonists of QS systems in pathogenic bacteria like Pseudomonas aeruginosa. nih.govoup.com These compounds can inhibit QS signaling with varying degrees of efficacy, ranging from 20% to 90%. nih.gov By interfering with QS, furanones can suppress bacterial virulence and enhance bacterial clearance in infection models without directly killing the bacteria, which may reduce the selective pressure for resistance development. oup.com The mechanism of action often involves competing with the natural signaling molecules (N-Acylhomoserine lactones or AHLs) for binding to their cognate receptor proteins, such as LasR in P. aeruginosa. nih.govnih.gov Vanillin (4-hydroxy-3-methoxybenzaldehyde), a related benzylidene structure, has also been shown to possess significant QS inhibitory properties against various AHL molecules. researchgate.net

Antioxidant and Radical Scavenging Properties

The furanone scaffold and its derivatives have been investigated for their potential as antioxidants. nih.gov The presence of phenolic and enol moieties within these structures is thought to contribute to their free radical scavenging activity. oup.com Furanones are considered potent superoxide (B77818) anion scavengers and inhibitors of lipid peroxidation. nih.gov

The antioxidant potential of compounds related to this compound has been demonstrated in various assays. The presence of methoxy (B1213986) groups on the benzylidene ring is believed to contribute to the ability to scavenge free radicals and protect cells from oxidative stress. Studies on novel furan (B31954) compounds have demonstrated significant radical-scavenging activity, with rate constants for scavenging peroxyl radicals estimated to be in the range of 2 x 10⁴ to 3 x 10⁴ M⁻¹ s⁻¹. nih.gov Similarly, benzofuranone derivatives are recognized as effective alkyl radical scavengers. researchgate.net The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where compounds containing the 2-methoxyphenol moiety have shown promising results. researchgate.netmdpi.comresearchgate.net

Antiviral Investigations

The antiviral potential of the furanone class of compounds is an emerging area of research. nih.gov Studies have begun to explore the efficacy of these molecules against various viral pathogens. For example, certain pyridazinone derivatives synthesized from a furanone precursor have demonstrated high activity against rotavirus, a common cause of gastroenteritis.

In another study, a series of compounds based on a 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one scaffold revealed promising antiviral activity against the H5N1 avian influenza virus. researchgate.net The evaluation of these compounds involved determining their effective dose and cytotoxicity, with several derivatives showing a high antiviral effect. researchgate.net Furthermore, research into lipid prodrugs of remdesivir, an established antiviral agent, found that modifications to the benzyl group, including the addition of a 4-methoxy substituent (3-F-4-MeO-Bn), enhanced the in vitro antiviral activity against a broad range of RNA viruses, including dengue virus and Zika virus. nih.gov While research in this area is not as extensive as for other biological activities, these initial findings suggest that the furanone and benzylidene moieties represent valuable scaffolds for the development of novel antiviral agents.

Other Reported In Vitro Biological Activities (e.g., GABAergic, Cardiotonic)

A comprehensive review of scientific literature reveals a lack of specific in vitro studies investigating the GABAergic or cardiotonic activities of this compound. While the broader classes of compounds to which it belongs, such as furanones and aurones, have been explored for a wide range of biological effects, data on the direct interaction of this specific molecule or its close analogues with GABA receptors or their influence on cardiac muscle function are not presently available in published research. nih.gov

General statements in the literature suggest that furanone and 2(3H)-pyrrolone rings are present in compounds with various pharmacological activities, including cardiotonic effects, though specific examples and data for simple benzylidene furanones are not provided. researchgate.net Similarly, while complex furanosteroidal glycosides have been studied for their cardiotonic properties, these are structurally distinct from this compound. nih.govmdpi.com

However, research into structurally related analogues, specifically 3-benzyl-5-arylidenefuran-2(5H)-ones, has provided insights into other potential biological activities. One study detailed the synthesis and evaluation of a series of these compounds for their cytotoxic effects against several human cancer cell lines. nih.gov Although not the focus of this section, these findings represent the closest available data on the in vitro biological activity of this structural class. The results indicated that some of these analogues exhibit moderate cytotoxic activity. nih.gov

The table below summarizes the cytotoxic activity data for some of the studied 3-benzyl-5-arylidenefuran-2(5H)-one analogues. nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Analogue 1 (3-Benzyl-5-(3-hydroxybenzylidene)furan-2(5H)-one) | HL-60 | 17.6 |

| Analogue 1 (3-Benzyl-5-(3-hydroxybenzylidene)furan-2(5H)-one) | HCT-8 | 62.2 |

| Analogue 1 (3-Benzyl-5-(3-hydroxybenzylidene)furan-2(5H)-one) | MDA/MB-435 | 41.8 |

| Analogue 1 (3-Benzyl-5-(3-hydroxybenzylidene)furan-2(5H)-one) | SF295 | 32.5 |

| Analogue 2 (3-Benzyl-5-(4-hydroxy-3-methoxybenzylidene)furan-2(5H)-one) | HL-60 | 8.9 |

Structure Activity Relationship Sar Studies of 3 4 Methoxybenzylidene 5 Phenylfuran 2 3h One Derivatives

Impact of Substituents on the Methoxybenzylidene Moiety

The benzylidene group at the 3-position of the furanone ring is a critical component for the biological activity of these compounds. Modifications to the phenyl ring of this moiety, particularly the electronic nature and steric bulk of its substituents, can profoundly affect the compound's interaction with biological targets.

The electronic properties of substituents on the benzylidene phenyl ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a pivotal role in modulating the biological activity. These groups can alter the electron density distribution across the entire molecule, influencing its ability to participate in key interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins or enzymes.

In a study of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, a series of derivatives with various substituents on the arylidene ring were synthesized and evaluated for their anti-inflammatory activity. The results indicated that the nature of the substituent significantly influenced the compound's efficacy. For instance, derivatives with electron-donating groups like methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2) at the para-position of the phenyl ring showed potent anti-inflammatory effects. Conversely, the introduction of a strong electron-withdrawing group like a nitro (-NO2) group at the para-position led to a decrease in activity. researchgate.net

Similarly, in a series of 3-benzyl-5-arylidenefuran-2(5H)-ones evaluated for cytotoxic activity against various cancer cell lines, compounds bearing a hydroxyl (-OH) group, which is an electron-donating group, on the benzylidene ring were associated with increased bioactivity. nih.gov This suggests that an electron-rich aromatic ring on the benzylidene moiety may be favorable for certain biological activities. The increased electron density could enhance interactions with specific residues in a biological target. nih.gov

| Compound Scaffold | Substituent (R) on Benzylidene Ring | Biological Activity Noted | Observation |

|---|---|---|---|

| 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanone | 4-OCH3 (EDG) | Anti-inflammatory | High activity |

| 4-N(CH3)2 (EDG) | Anti-inflammatory | High activity | |

| 4-NO2 (EWG) | Anti-inflammatory | Reduced activity | |

| 3-Benzyl-5-arylidenefuran-2(5H)-one | 4-OH (EDG) | Cytotoxicity | Increased bioactivity |

Steric factors, which relate to the size and shape of the substituents, are also critical determinants of biological activity. Bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation required for binding to its biological target.

The position of the substituent on the benzylidene phenyl ring is as important as its electronic nature. For example, in studies of related heterocyclic compounds, it has been observed that substituents at the ortho-position can force the phenyl ring to twist out of planarity with the furanone core. This conformational change can disrupt the conjugation of the π-electron system and negatively impact binding affinity. nih.gov In one study of 3-benzyl-5-(2,4,6-trimethoxybenzylidene)furan-2(5H)-one, the presence of two methoxy groups at the ortho positions resulted in significant steric strain. This strain was alleviated by the molecule adopting an E configuration for the exocyclic double bond, which was found to be more stable than the corresponding Z isomer. nih.gov This highlights how steric interactions can dictate the stereochemistry of the molecule, which in turn affects its biological profile.

The size of the substituent group itself is also a key factor. While a methoxy group might be well-tolerated, replacing it with a larger group like an ethoxy or a benzyloxy substituent could introduce unfavorable steric clashes with the target, potentially reducing or abolishing activity. Therefore, an optimal balance of electronic and steric properties is necessary for maximizing the biological potential of these furanone derivatives.

Role of the Phenyl Substituent at Position 5 of the Furanone Ring

Altering the substituents on the 5-phenyl ring can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Research on related 3-arylidene-2(3H)-furanones has explored the impact of such modifications. For instance, a comparative study of compounds with a 5-(4-methylphenyl) group versus a 5-(4-isobutylphenyl) group revealed that increasing the bulk of the alkyl substituent could influence anti-inflammatory and analgesic activities. researchgate.netnih.gov The isobutyl group, being larger and more lipophilic than the methyl group, could lead to enhanced hydrophobic interactions with the target site, although it could also impact solubility and pharmacokinetics. nih.gov

The introduction of polar or hydrogen-bonding groups onto the 5-phenyl ring could enhance solubility and potentially introduce new, specific interactions with the biological target. Conversely, adding lipophilic or halogen groups could improve membrane permeability or enhance binding through hydrophobic interactions.

| Compound Scaffold | Substituent at Position 5 | Key Finding |

|---|---|---|

| 3-Arylidene-2(3H)-furanones | 4-Methylphenyl | Showed good anti-inflammatory and analgesic properties. researchgate.net |

| 4-Isobutylphenyl | Maintained anti-inflammatory and analgesic effects, indicating tolerance for larger lipophilic groups at this position. nih.gov |

Bioisosterism, the strategy of replacing a functional group or moiety with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a widely used tool in drug design. mdpi.com Replacing the 5-phenyl ring with a bioisostere, such as a different aromatic or heterocyclic ring system, can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. nih.gov

Heterocyclic rings like pyridine (B92270), thiophene (B33073), furan (B31954), or pyrazole (B372694) can be used as bioisosteres for a phenyl ring. nih.govenamine.net These replacements can achieve several goals:

Introduce heteroatoms (N, O, S): These can act as hydrogen bond acceptors or donors, creating new, favorable interactions with the target.

Modulate electronic properties: The electron distribution in heterocycles differs significantly from that in a benzene (B151609) ring, which can alter the reactivity and binding characteristics of the entire molecule.

Improve physicochemical properties: Replacing a phenyl ring can often lead to reduced lipophilicity and improved aqueous solubility, which are desirable properties for drug candidates. nih.gov

Explore new intellectual property space: Creating novel chemical entities with similar activity but different core structures is a key goal in pharmaceutical research.

For example, replacing the 5-phenyl group with a pyridine ring would introduce a nitrogen atom that could act as a hydrogen bond acceptor. A thiophene ring, while aromatic, has different electronic and steric profiles compared to benzene. While specific studies detailing the bioisosteric replacement of the 5-phenyl ring in 3-(4-methoxybenzylidene)-5-phenylfuran-2(3H)-one are not abundant, the principles of bioisosterism strongly suggest that this would be a fruitful avenue for the optimization of this compound class. nih.gov

Influence of Furanone Ring Saturation and Stereochemistry

The α,β-unsaturated lactone core, or furanone ring, is not merely a scaffold but an active pharmacophore. Its chemical features, including the double bond and the carbonyl group, make it a Michael acceptor, potentially allowing it to form covalent bonds with nucleophilic residues (like cysteine) in target proteins.

Modifying the furanone ring itself can have dramatic consequences for biological activity. One such modification is the saturation of the C4-C5 double bond to produce a dihydrofuranone (furanolidone) derivative. This change would remove the planarity and the Michael acceptor capability of the system, which could lead to a complete change or loss of a specific biological activity.

Another strategy involves altering the ring size. For instance, expanding the five-membered furanone ring to a six-membered pyranone ring in a series of antifungal compounds led to a complete loss of antifungal effect but endowed the new compounds with promising cytostatic activity against several cancer cell lines. nih.gov This demonstrates that the geometry and size of the heterocyclic core are finely tuned for interaction with specific biological targets.

Stereochemistry also plays a pivotal role. For chiral compounds, different enantiomers or diastereomers often exhibit vastly different biological activities. In a study of chiral 2(5H)-furanone sulfones, the specific stereoisomers derived from naturally occurring alcohols like l-menthol (B7771125) and l-borneol were crucial for their antimicrobial activity. nih.gov Furthermore, the stereochemistry of the exocyclic double bond at the 3-position (E vs. Z isomerism) is critical. As mentioned, steric factors can favor one isomer over the other, and since the spatial arrangement of the arylidene group is altered, each isomer will present a different face to its biological target, resulting in potentially significant differences in potency. nih.gov

Design and Synthesis of Focused Libraries for SAR Elucidation

The systematic exploration of the SAR of this compound necessitates the design and synthesis of focused libraries of derivatives. These libraries are collections of structurally related compounds where specific parts of the molecule are systematically varied. This approach allows researchers to probe the effects of different substituents on biological activity.

The synthesis of a focused library of these furanone derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of a 5-phenylfuran-2(3H)-one precursor with a series of substituted benzaldehydes. In the case of the parent compound, 4-methoxybenzaldehyde (B44291) is used. To build a library, a range of benzaldehydes with different electronic and steric properties can be employed.

A plausible synthetic approach, adapted from the synthesis of similar 3-benzylidenefuran-2(5H)-ones, is outlined below nih.gov:

Scheme 1: General Synthetic Route for a Focused Library of 3-(Substituted-benzylidene)-5-phenylfuran-2(3H)-one Derivatives

In this scheme, 5-phenylfuran-2(3H)-one is reacted with a substituted benzaldehyde (B42025) in the presence of a base and a dehydrating agent to yield the corresponding 3-(substituted-benzylidene)-5-phenylfuran-2(3H)-one derivative.

The following table illustrates a representative set of derivatives that could be synthesized for a focused library to elucidate SAR:

| Compound ID | R Group (Substitution on Benzylidene Ring) | Purpose of Variation |

| 1 | 4-OCH₃ (Parent Compound) | Baseline for activity comparison |

| 2a | 4-OH | Investigate the effect of a hydrogen-bond donor |

| 2b | 4-N(CH₃)₂ | Explore the impact of a strong electron-donating group |

| 3a | 4-NO₂ | Assess the influence of a strong electron-withdrawing group |

| 3b | 4-Cl | Examine the effect of a halogen with moderate electron-withdrawing properties |

| 4a | 2-OCH₃ | Study the impact of steric hindrance and positional isomerism |

| 4b | 3,4-(OCH₃)₂ | Investigate the effect of multiple electron-donating groups |

This systematic variation allows for the identification of key structural features that are essential for the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For furanone scaffolds, QSAR models can predict the activity of newly designed derivatives and provide insights into the molecular properties that govern their biological effects.

A typical QSAR study on a series of furanone derivatives would involve the following steps:

Data Set Preparation: A series of furanone analogs with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This data set is then divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to develop a mathematical equation that correlates the biological activity with a selection of the most relevant molecular descriptors.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques.

Based on such studies, a hypothetical QSAR model for a series of 3-(benzylidene)-5-phenylfuran-2(3H)-one derivatives might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The following table presents a hypothetical data set and the types of descriptors that would be used in a QSAR analysis of furanone derivatives.

| Compound ID | R Group | pIC₅₀ (Experimental) | logP (Calculated) | LUMO (Calculated) | MR (Calculated) |

| 1 | 4-OCH₃ | 6.5 | 3.2 | -1.5 eV | 85.0 |

| 2a | 4-OH | 6.8 | 2.8 | -1.4 eV | 80.5 |

| 2b | 4-N(CH₃)₂ | 7.1 | 3.5 | -1.2 eV | 90.2 |

| 3a | 4-NO₂ | 5.9 | 2.9 | -2.1 eV | 83.1 |

| 3b | 4-Cl | 6.3 | 3.7 | -1.8 eV | 85.6 |

| 4a | 2-OCH₃ | 6.2 | 3.1 | -1.6 eV | 85.0 |

| 4b | 3,4-(OCH₃)₂ | 6.7 | 3.0 | -1.4 eV | 92.3 |

The statistical significance of a QSAR model is evaluated using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). A robust and predictive QSAR model can then be used to guide the design of new this compound derivatives with potentially improved biological profiles.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 3 4 Methoxybenzylidene 5 Phenylfuran 2 3h One Analogs in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For analogs of 3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one, characteristic signals would be expected for the aromatic protons on the phenyl and methoxybenzylidene rings, the vinyl proton of the benzylidene group, and the methoxy (B1213986) protons. The chemical shifts (δ) of these protons are influenced by the electron density around them, and the coupling constants (J) between adjacent protons reveal their connectivity. For instance, in a related compound, 2-(4-Methoxyphenyl)-2,3-dihydoquinazolin-4(1H)-one, the methoxy protons appear as a singlet at 3.77 ppm. rsc.org

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the different carbon environments. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. Key signals for this compound analogs would include the carbonyl carbon of the furanone ring (typically δ > 160 ppm), the olefinic carbons of the furanone and benzylidene moieties, and the aromatic carbons. For example, in the ¹³C NMR spectrum of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, the carbonyl carbon resonates at 163.6 ppm. rsc.org

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides invaluable information about the connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons in a spin system. core.ac.uk

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. core.ac.uk

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, especially in complex molecules with multiple rings and substituents. core.ac.uk

A representative table of expected ¹H and ¹³C NMR chemical shifts for a this compound analog is presented below, based on typical values for similar structural motifs.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~170 |

| Olefinic CH | ~6.5-7.5 | ~120-140 |

| Aromatic CH | ~6.8-8.0 | ~110-160 |

| Methoxy (OCH₃) | ~3.8 | ~55 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound and its analogs, the IR spectrum would exhibit several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1721-1764 cm⁻¹ is indicative of the carbonyl group of the α,β-unsaturated γ-lactone (furanone) ring. nih.gov The exact position of this band can be influenced by the substituents on the aromatic rings. nih.gov

C=C Stretch: Absorptions in the 1680-1640 cm⁻¹ range correspond to the carbon-carbon double bonds within the furanone ring and the benzylidene group. libretexts.org Aromatic ring C-C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. libretexts.orgs-a-s.org

C-O Stretch: The C-O stretching vibrations of the ester group in the furanone ring and the ether group of the methoxy substituent would be expected in the 1320-1210 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively. libretexts.org

=C-H Stretch: The stretching vibrations of the sp²-hybridized C-H bonds of the aromatic rings and the benzylidene group typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org

C-H Stretch (aliphatic): The C-H stretching of the methoxy group would be observed in the 3000–2850 cm⁻¹ region. libretexts.org

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (α,β-unsaturated lactone) | C=O Stretch | 1721-1764 nih.gov |

| Alkene | C=C Stretch | 1680-1640 libretexts.org |

| Aromatic Ring | C=C Stretch | 1600-1450 libretexts.orgs-a-s.org |

| Ether (Ar-O-CH₃) | C-O Stretch | 1260-1000 libretexts.org |

| Ester (C-O) | C-O Stretch | 1320-1210 libretexts.org |

| Aromatic/Vinyl C-H | =C-H Stretch | 3100-3000 libretexts.org |

| Methoxy C-H | C-H Stretch | 3000–2850 libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can help to elucidate the structure. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions provide clues about the different structural motifs present. For instance, the fragmentation of nitazene (B13437292) analogs has been studied to guide the structural prediction of new derivatives. nih.gov Similarly, the fragmentation patterns of ketamine analogs have been systematically investigated. mdpi.com For this compound, characteristic fragment ions could arise from the loss of a methoxy group, a carbonyl group, or cleavage of the furanone ring. Analysis of multi-stage fragmentation (MSn) can provide even more detailed structural information by fragmenting the fragment ions. chemrxiv.org

Elemental Analysis for Empirical Formula Determination